Product packaging for Glycidyl 2,2-dinitropropyl formal(Cat. No.:)

Glycidyl 2,2-dinitropropyl formal

Cat. No.: B1265018
M. Wt: 236.18 g/mol
InChI Key: PHJWYDVYYCEXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl 2,2-dinitropropyl formal is an energetic plasticizer designed for advanced research in solid propellants and polymer-bonded explosives (PBXs). Energetic plasticizers are crucial components in these formulations, as they serve to improve processability and low-temperature mechanical properties of the binder system while simultaneously contributing to the overall energy output of the composition . This compound is anticipated to function by integrating an energetic geminal dinitroalkyl group, known for its good oxygen balance and energetic properties, with a formal group which can enhance thermal and chemical stability compared to acetal-based plasticizers . Researchers can utilize this plasticizer in formulations with binders like glycidyl azide polymer (GAP) or hydroxyl-terminated polybutadiene (HTPB) to tailor the viscosity, mechanical behavior, and energy content of high-performance compositions . Its development is driven by the need to replace inert plasticizers (e.g., DOS, DOA) that dilute system energy, thereby addressing the critical challenge of maintaining high performance while ensuring desirable safety and processing characteristics . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O7 B1265018 Glycidyl 2,2-dinitropropyl formal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O7

Molecular Weight

236.18 g/mol

IUPAC Name

2-(2,2-dinitropropoxymethoxymethyl)oxirane

InChI

InChI=1S/C7H12N2O7/c1-7(8(10)11,9(12)13)4-15-5-14-2-6-3-16-6/h6H,2-5H2,1H3

InChI Key

PHJWYDVYYCEXDY-UHFFFAOYSA-N

Canonical SMILES

CC(COCOCC1CO1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Glycidyl 2,2 Dinitropropyl Formal

Precursor Synthesis and Advanced Purification Techniques (e.g., 2,2-dinitropropanol (B8780482) synthesis and purification)

The primary precursor for the synthesis of Glycidyl (B131873) 2,2-dinitropropyl formal is 2,2-dinitropropanol (DNPOH). The synthesis of DNPOH has been a subject of study with the goal of developing processes suitable for large-scale production. acs.org

One common method for the synthesis of 2,2-dinitropropanol starts with nitroethane. acs.orgprepchem.com The process typically involves the conversion of nitroethane to a salt, followed by an oxidative nitration reaction and subsequent methylolation. acs.orgresearchgate.net For instance, a solution of sodium hydroxide (B78521) can be used to dissolve nitroethane, which is then reacted with aqueous formaldehyde (B43269). prepchem.com Another approach involves the oxidative-nitration of nitroethane using reagents like sodium nitrite, sodium persulfate, and potassium ferricyanide. prepchem.com The reaction of 1,1-dinitroethane (B1361779) with formaldehyde in the presence of a basic catalyst is also a viable route. acs.org

Electrochemical methods have also been explored for the synthesis of 2,2-dinitropropanol. These methods utilize an electrochemical cell to replace chemical oxidants, thereby reducing secondary waste. researchgate.net A bench-scale electrochemical synthesis has been demonstrated using a reversible chemical mediator, the Fe(CN)6-3/-4 couple, to carry out the oxidative nitration of nitroethane. researchgate.net

Purification of the resulting 2,2-dinitropropanol is crucial for its use in subsequent reactions. Common purification techniques include distillation and repeated sublimation in vacuo. acs.orgprepchem.com The purified product is typically a waxy white solid that is quite hygroscopic when pure. acs.org

Table 1: Synthetic Routes for 2,2-dinitropropanol

Starting Material Key Reagents Reported Yield Reference
Nitroethane Sodium hydroxide, Formaldehyde - prepchem.com
Nitroethane Sodium nitrite, Sodium persulfate, Potassium ferricyanide 65% prepchem.com
1,1-dinitroethane Formaldehyde, Basic catalyst - acs.org
Nitroethane Electrochemical oxidative nitration (Fe(CN)6-3/-4 mediator) - researchgate.net

Chemical Pathways for Formal Linkage Formation and Optimization

The formation of the formal linkage is a critical step in the synthesis of Glycidyl 2,2-dinitropropyl formal. This typically involves the reaction of an alcohol with a source of formaldehyde in the presence of an acid catalyst. google.com In the synthesis of the related compound, bis(2,2-dinitropropyl)formal (BDNPF), 2,2-dinitropropanol is reacted with a formaldehyde source such as s-trioxane or paraformaldehyde. google.com These sources generate formaldehyde in situ. google.com The reaction is catalyzed by a protic acid, such as sulfuric acid, and is often carried out at low temperatures (between -30 °C and 30 °C) to minimize the formation of byproducts. google.com A slight stoichiometric excess of formaldehyde is generally preferred. google.com

Similarly, the synthesis of bis(2,2-dinitropropyl)acetal (BDNPA) involves the reaction of 2,2-dinitropropanol with an acetaldehyde (B116499) source in the presence of an acid catalyst at low temperatures. google.com A novel gem-dinitro plasticizer, bis(2,2-dinitropropyl ethylene) formal (BDNPEF), is synthesized through the aldol (B89426) condensation of formaldehyde with 2,2-dinitropropanol and ethylene (B1197577) glycol. kci.go.kr

Based on these analogous syntheses, the formation of the formal linkage in this compound would likely involve the reaction of 2,2-dinitropropanol and glycidol (B123203) (2,3-epoxy-1-propanol) with a formaldehyde source under acidic conditions. The optimization of this reaction would involve controlling the stoichiometry of the reactants and maintaining a low reaction temperature to ensure the desired product is formed with high selectivity.

Regioselective Introduction of the Glycidyl Moiety

The introduction of the glycidyl moiety must be regioselective to ensure the formation of the desired product. The glycidyl group can be introduced using various reagents, such as epichlorohydrin (B41342) or glycidyl sulfonates, which react with alcohols to form glycidyl ethers. google.com In these reactions, an alcohol is typically reacted with the glycidylating agent in the presence of a base or a Lewis acid catalyst. google.com

For the synthesis of this compound, a plausible pathway involves the pre-formation of a hemiacetal by reacting 2,2-dinitropropanol with formaldehyde. This intermediate, which possesses a free hydroxyl group, could then be reacted with a glycidylating agent like glycidyl tosylate or epichlorohydrin. The regioselectivity of this step is crucial to ensure that the glycidyl group attaches to the oxygen of the hemiacetal and not elsewhere.

Alternatively, the reaction could proceed by reacting glycidol with formaldehyde and 2,2-dinitropropanol in a one-pot synthesis. The regioselectivity in this case would be governed by the relative reactivities of the hydroxyl groups of glycidol and 2,2-dinitropropanol towards the in-situ generated formaldehyde. The use of specific catalysts can influence the regioselectivity of such reactions. Boron trifluoride etherate, for instance, is known to catalyze the ring-opening of glycidyl derivatives. acs.org

Reaction Pathway Elucidation and Characterization of Intermediates in Synthesis

Understanding the reaction pathway and characterizing the intermediates are essential for optimizing the synthesis of this compound. The synthesis likely proceeds through the formation of a hemiacetal intermediate from the reaction of 2,2-dinitropropanol with formaldehyde. This intermediate can then react with a glycidylating agent.

The characterization of the final product and any isolated intermediates would rely on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the structure, including the presence of the glycidyl and 2,2-dinitropropyl groups and the formal linkage. researchgate.net Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the characteristic functional groups, such as the nitro groups (NO₂), ether linkages (C-O-C), and the epoxide ring of the glycidyl moiety. researchgate.net Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the compound. researchgate.net The thermal properties of the synthesized compound would be investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net

Development of Environmentally Benign Synthetic Approaches

In recent years, there has been a significant push towards the development of environmentally friendly or "green" synthetic methods for energetic materials. orgchemres.orgbibliotekanauki.pl The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govtotalpharmaceuticaltopics.com

For the synthesis of this compound, several green chemistry principles could be applied. One approach is the use of solventless or "nonsolvent" processes, which has been demonstrated for the synthesis of bis(2,2-dinitropropyl)formal. google.com This avoids the use of volatile and often toxic organic solvents. The use of water as a solvent is another key aspect of green chemistry, and some syntheses of energetic salts are conducted in aqueous media. rsc.org

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

A thorough investigation into the chemical compound "this compound" reveals a significant scarcity of publicly available scientific literature and research data. This absence of information prevents a detailed analysis of its polymerization and crosslinking mechanisms as requested.

While the synthesis and properties of the related compound, bis(2,2-dinitropropyl) formal (BDNPF), are documented, with reports on its use as an energetic plasticizer, specific data on the glycidyl-functionalized variant remains elusive. BDNPF is typically synthesized through the condensation of 2,2-dinitropropanol and paraformaldehyde. A United States patent mentions "Glycidyl dinitropropyl formal" and its corresponding polymer, "poly(glycidyl dinitropropyl formal)"; however, it does not provide any experimental details regarding its synthesis, polymerization kinetics, or characterization. google.com

Extensive research exists on the ring-opening polymerization (ROP) of other glycidyl ethers, such as glycidyl azide (B81097) polymer (GAP) and allyl glycidyl ether (AGE). nih.govdtic.milacs.orgnih.gov The scientific community has explored various pathways for these polymerizations, including cationic, anionic, and coordinated anionic mechanisms, and has investigated methods for controlling molecular weight and architecture. nih.govresearchgate.netelsevierpure.comacs.orgacs.orgescholarship.org Studies have also delved into copolymerization strategies with other energetic monomers and have characterized potential side reactions during polymerization. nih.govresearchgate.net

However, without specific studies on this compound, any discussion of its behavior would be purely speculative and extrapolated from these related, but chemically distinct, systems. Such an approach would not meet the standards of scientific accuracy. The presence of the dinitropropyl formal group would significantly influence the electronic and steric environment of the glycidyl epoxide ring, meaning its reactivity in polymerization cannot be reliably predicted based on other glycidyl ethers.

Due to the lack of dedicated research and published data, a scientifically rigorous article on the polymerization and crosslinking of this compound, adhering to the specified detailed outline, cannot be generated at this time. Further empirical research and publication in peer-reviewed journals are necessary to elucidate the chemical behavior of this specific compound.

Polymerization and Crosslinking Mechanisms of Glycidyl 2,2 Dinitropropyl Formal

Copolymerization Strategies with Other Energetic Monomers

Synthesis and Characterization of Statistical Copolymers

The synthesis of statistical copolymers incorporating Glycidyl (B131873) 2,2-dinitropropyl formal would likely proceed via cationic ring-opening polymerization, a common method for polymerizing glycidyl ethers. In this approach, Glycidyl 2,2-dinitropropyl formal would be copolymerized with other cyclic ethers or vinyl monomers to tailor the properties of the resulting polymer. The choice of comonomer is critical in balancing the energetic output with mechanical properties like flexibility and thermal stability.

For instance, copolymerization with non-energetic, flexible comonomers such as glycidyl methyl ether (GME) or ethyl glycidyl ether (EGE) could enhance the elastomeric properties of the final binder. The reactivity ratios of the monomers would dictate the copolymer composition and sequence distribution. In the cationic copolymerization of glycidyl ethers, these ratios are influenced by the electronic and steric nature of the substituent on the glycidyl ether. Given the bulky and electron-withdrawing nature of the 2,2-dinitropropyl formal group, it is anticipated that its reactivity might differ significantly from simpler alkyl glycidyl ethers.

Characterization of these statistical copolymers would involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the copolymer composition and microstructure. researchgate.nettrdizin.gov.tr Gel Permeation Chromatography (GPC) would provide information on the molecular weight and molecular weight distribution (polydispersity) of the copolymers. researchgate.nettrdizin.gov.tr Fourier Transform Infrared (FTIR) spectroscopy would be used to confirm the incorporation of the respective monomers and the integrity of the functional groups, particularly the nitro groups and the ether linkages. researchgate.nettrdizin.gov.tr

Table 1: Hypothetical Reactivity Ratios for Cationic Copolymerization of this compound (M1) with a Generic Glycidyl Ether (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Type
This compoundGlycidyl Methyl Ether0.81.2Random
This compoundGlycidyl Azide (B81097) Polymer (GAP)0.91.1Random
This compoundAllyl Glycidyl Ether0.71.3Random

Note: This data is illustrative and based on general principles of glycidyl ether copolymerization.

Controlled Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers offers a more precise method to control the architecture of the resulting polymer, leading to materials with well-defined phase-separated morphologies and, consequently, superior mechanical properties. For this compound, such controlled synthesis would likely be achieved through living or controlled polymerization techniques.

Living anionic or cationic ring-opening polymerization could be employed to synthesize block copolymers. For example, a block of a flexible polyether, like poly(ethylene glycol) or poly(glycidyl methyl ether), could be synthesized first, followed by the sequential addition and polymerization of this compound to form a diblock or triblock copolymer. mdpi.com This approach allows for the preparation of thermoplastic elastomers, where the flexible polyether block forms a soft, amorphous matrix and the energetic this compound blocks can form hard domains through physical crosslinking.

Graft copolymers could be prepared by "grafting from" or "grafting onto" a polymer backbone. In the "grafting from" approach, a polymer backbone with initiating sites would be used to initiate the polymerization of this compound. Conversely, the "grafting onto" method would involve reacting a pre-formed poly(this compound) with a functionalized polymer backbone. These methods can lead to materials with improved compatibility between different phases in a composite material. mdpi.com

Crosslinking Reactions and Network Formation via Glycidyl Functionality

The glycidyl functionality of poly(this compound) is the key to forming a crosslinked, three-dimensional network, which is essential for its use as a binder in solid propellants and other energetic materials. mdpi.comacs.orgresearchgate.net The crosslinking process, often referred to as curing, transforms the liquid or thermoplastic prepolymer into a solid, infusible, and insoluble thermoset.

Curing Agent Selection and Reaction Kinetics

A variety of curing agents can react with the epoxy groups of the glycidyl ether. The choice of curing agent significantly influences the reaction kinetics and the final properties of the cured network. researchgate.netacs.orgresearchgate.netmpg.de

Common curing agents for epoxy resins include:

Isocyanates: Di- or polyisocyanates are widely used to cure hydroxyl-terminated polymers, and can also react with the hydroxyl groups that can be formed by the ring-opening of the epoxide. Desmodur N100 and isophorone (B1672270) diisocyanate (IPDI) are common examples used in curing energetic binders like Glycidyl Azide Polymer (GAP). mdpi.comrsc.org

Amines: Primary and secondary amines are effective curing agents that react directly with the epoxy ring in a nucleophilic addition reaction. Diamines like 4,4'-methylenedianiline (B154101) (MDA) are often used. researchgate.net

Anhydrides: Acid anhydrides can also be used as curing agents, typically requiring elevated temperatures and catalysts.

Catalysts: The curing reaction can be accelerated by catalysts. For isocyanate curing, catalysts like dibutyltin (B87310) dilaurate (DBTDL) are common. For amine curing, tertiary amines or imidazoles can act as catalysts. researchgate.net

Impact of Crosslinking Density on Macroscopic Properties of Poly(this compound) Networks

The crosslinking density, which is the number of crosslinks per unit volume, has a profound impact on the macroscopic properties of the final thermoset. mdpi.comresearchgate.net By controlling the amount and type of curing agent, the crosslinking density can be tailored to achieve a desired balance of properties.

Mechanical Properties: Generally, as the crosslinking density increases, the material becomes more rigid and brittle. The Young's modulus and tensile strength tend to increase, while the elongation at break decreases. nih.gov For a binder in an energetic formulation, a balance must be struck to ensure structural integrity without making the material overly sensitive to fracture.

Thermal Properties: The glass transition temperature (Tg) is strongly dependent on the crosslinking density. A higher crosslinking density restricts the mobility of the polymer chains, leading to a higher Tg. acs.org This is a crucial parameter for the operational temperature range of the energetic material.

Swelling Behavior: A higher crosslinking density results in a tighter network structure, which will exhibit reduced swelling when exposed to solvents.

Table 2: Illustrative Impact of Crosslinking Density on the Properties of a Cured Poly(this compound) Network

Crosslinking Density (mol/cm³)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
Low2.5350-40
Medium5.0200-25
High8.050-10

Note: This data is hypothetical and intended to illustrate general trends observed in crosslinked glycidyl ether-based polymers.

Advanced Structural Characterization of Poly Glycidyl 2,2 Dinitropropyl Formal

High-Resolution Spectroscopic Techniques for Polymer Microstructure and Sequence Analysis

Spectroscopic methods are indispensable for probing the detailed chemical structure of the Poly(GDNPF) backbone and its energetic side chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of polymers. mdpi.com For Poly(GDNPF), a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques can provide unambiguous assignments of all proton and carbon signals, offering insights into monomer connectivity, tacticity, and the presence of any structural defects.

¹H NMR: The proton NMR spectrum provides initial information on the primary structure. Key resonances would be expected for the protons of the polyether backbone (glycidyl unit) and the dinitropropyl formal side chain. Specific assignments can differentiate between the methylene (B1212753) and methine protons of the backbone and the various methylene groups of the side chain.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the polymer. It is particularly sensitive to the polymer's tacticity (the stereochemical arrangement of adjacent monomer units). Splitting of the backbone carbon signals can indicate different stereochemical dyads (mm, mr, rr) and triads, providing a quantitative measure of the polymer's stereoregularity. uc.edu

¹⁴N or ¹⁵N NMR: Given the presence of two nitro groups per repeating unit, ¹⁴N or ¹⁵N NMR can be a valuable, albeit more specialized, technique. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. researchgate.net These spectra can confirm the integrity of the nitro groups and detect potential degradation byproducts. The chemical shift range for aliphatic nitro groups is typically around 385 to 410 ppm. researchgate.net

Multi-dimensional Techniques: Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for definitive assignments. COSY establishes proton-proton (¹H-¹H) coupling networks, linking adjacent protons within the backbone and side chains. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the confident assignment of carbon signals based on their attached protons. These combined analyses help build a complete picture of the monomer unit's connectivity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(Glycidyl 2,2-dinitropropyl formal) in a suitable deuterated solvent.

AssignmentNucleusPredicted Chemical Shift (ppm)Notes
Backbone -CH₂-¹H3.5 - 3.8Part of the poly(glycidyl ether) backbone.
Backbone -CH-¹H3.9 - 4.2
-O-CH₂-O- (Formal)¹H~4.8 - 5.0Methylene protons of the formal linkage.
-CH₂-C(NO₂)₂-¹H~4.6 - 4.8Methylene protons adjacent to the dinitro-substituted carbon.
-C(NO₂)₂-CH₃¹H~1.6 - 1.8Methyl protons of the propyl group.
Backbone -CH₂-¹³C~70 - 73Chemical shifts are sensitive to tacticity. uc.edu
Backbone -CH-¹³C~78 - 81
-O-CH₂-O- (Formal)¹³C~90 - 95Characteristic shift for formal acetal (B89532) carbons.
-CH₂-C(NO₂)₂-¹³C~75 - 78Carbon adjacent to the dinitro group.
-C(NO₂)₂-¹³C~115 - 120Quaternary carbon bearing two nitro groups.
-CH₃¹³C~15 - 20Methyl carbon of the propyl group.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups present in Poly(GDNPF) and their local environment.

FTIR Spectroscopy: FTIR is highly effective for identifying key functional groups. The spectrum of Poly(GDNPF) would be dominated by strong absorption bands corresponding to the nitro groups. The asymmetric (νas(NO₂)) and symmetric (νs(NO₂)) stretching vibrations are particularly intense and appear in distinct regions of the spectrum. scirp.org Additionally, the C-O-C stretching vibrations of the ether linkages in the polymer backbone and the formal group will be prominent.

Raman Spectroscopy: While infrared spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. semi.ac.cn This makes it particularly useful for analyzing the C-C backbone and symmetrically substituted groups. physicsopenlab.org The symmetric stretch of the nitro group often produces a strong Raman signal. uni-muenchen.de Temperature-dependent Raman studies can be used to investigate phase transitions and changes in polymer chain conformation, such as from a more ordered crystalline state to a disordered amorphous state. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Poly(this compound).

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Reference
Asymmetric NO₂ Stretch (νas)FTIR1530 - 1560 scirp.org
Symmetric NO₂ Stretch (νs)FTIR, Raman1350 - 1380 scirp.org
C-O-C Ether Stretch (Backbone)FTIR1050 - 1150 uni-muenchen.de
C-H Aliphatic StretchFTIR, Raman2850 - 3000 physicsopenlab.org
NO₂ Deformation (Scissoring/Rocking)FTIR750 - 870 scirp.org

Chromatographic Methods for Precise Molecular Weight Distribution and End-Group Analysis

The molecular weight and its distribution are fundamental properties of a polymer, directly influencing its mechanical and processing characteristics. mdpi.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for this analysis.

In a GPC experiment, a dilute solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the entire molecular weight distribution. wikipedia.org From the distribution, key average molecular weights can be calculated:

Number-average molecular weight (Mn): The total weight of the sample divided by the total number of moles of polymer chains.

Weight-average molecular weight (Mw): An average that is biased towards heavier molecules. cmu.edu

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample, while higher values signify a broader distribution. wikipedia.org

For end-group analysis, GPC can be coupled with more sensitive detectors like mass spectrometry (LC-MS). This powerful combination can help identify the chemical nature of the chain ends, providing crucial information about the polymerization mechanism, including the initiator fragments and any termination or chain-transfer events. nih.gov

Table 3: Example GPC Data for a Hypothetical Poly(GDNPF) Sample.

ParameterValueDescription
Number-Average Molecular Weight (Mn)12,500 g/molReflects the average chain length by number. wikipedia.org
Weight-Average Molecular Weight (Mw)21,250 g/molReflects the average chain length by weight, sensitive to larger chains. cmu.edu
Polydispersity Index (PDI)1.70Indicates a relatively broad molecular weight distribution (Mw/Mn). wikipedia.org

Scattering Techniques for Polymer Chain Conformation and Solution Behavior

Scattering techniques are used to study the size, shape, and interactions of polymer chains in both solution and the solid state.

Light Scattering (LS): Static Light Scattering (SLS) performed on dilute polymer solutions is a primary method for determining the absolute weight-average molecular weight (Mw) without the need for column calibration. researchgate.net Furthermore, by measuring the angular dependence of the scattered light, the radius of gyration (Rg) can be determined. dergipark.org.tr The relationship between Mw and Rg provides valuable information about the polymer's chain conformation in a given solvent, indicating whether it adopts a compact, globular structure or a more expanded random coil. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for probing structural features on a nanometer scale (typically 1-100 nm). In the solid state, SAXS can be used to investigate the morphology of semi-crystalline polymers, providing information on parameters like the lamellar thickness and long period. researchgate.net For amorphous polymers like Poly(GDNPF) might be, SAXS can reveal information about nanoscale heterogeneities or the presence of ordered domains. In solution, SAXS can also determine the size and shape of polymer chains or aggregates. whiterose.ac.uk

Table 4: Parameters Obtainable from Scattering Analyses of Poly(GDNPF).

TechniqueParameterInformation Gained
Static Light Scattering (SLS)Weight-Average Molecular Weight (Mw)Absolute measure of average polymer mass. researchgate.net
Static Light Scattering (SLS)Radius of Gyration (Rg)A measure of the overall size and spatial extent of the polymer coil. dergipark.org.tr
Static Light Scattering (SLS)Second Virial Coefficient (A₂)Describes polymer-solvent interactions. researchgate.net
Small-Angle X-ray Scattering (SAXS)Long Period (L)In semi-crystalline polymers, the center-to-center distance between adjacent crystalline lamellae. researchgate.net
Small-Angle X-ray Scattering (SAXS)Scattering Invariant (Q)Related to the mean-square electron density fluctuations, providing information on phase composition. researchgate.net

Role and Impact of Glycidyl 2,2 Dinitropropyl Formal in Energetic Formulations

As a Monomer for the Development of Energetic Polyether Binders

While specific research directly correlating the structure of Poly(Glycidyl 2,2-dinitropropyl formal) with binder performance is not widely available in open literature, general principles of energetic polymers can be applied. The performance of an energetic binder is intrinsically linked to its molecular architecture. Key structural features that influence performance include:

Energetic Group Content: The presence of the 2,2-dinitropropyl formal group is the primary contributor to the binder's energy content. A higher density of these groups within the polymer chain is expected to lead to a higher heat of formation and contribute positively to the specific impulse of a propellant.

Polymer Backbone: The polyether backbone, resulting from the polymerization of the glycidyl (B131873) group, provides flexibility to the binder. This flexibility is crucial for achieving desirable mechanical properties in the cured propellant or explosive, particularly at low temperatures.

Functionality and Cross-linking: The terminal groups of the Poly(this compound) prepolymer, typically hydroxyl groups, are critical for curing. The functionality of the prepolymer (the number of reactive sites per molecule) and the choice of curing agent will determine the cross-link density of the final binder matrix. This, in turn, dictates the mechanical strength, elongation, and modulus of the cured formulation. A higher cross-link density generally leads to a stiffer material with higher tensile strength but lower elongation.

Detailed formulation studies specifically utilizing Poly(this compound) as the primary binder are not extensively documented in publicly accessible sources. However, research on similar energetic polymers like Glycidyl Azide (B81097) Polymer (GAP) and Poly(glycidyl nitrate) (PGN) provides a framework for how such studies would be conducted. researchgate.netresearchgate.net

Formulation studies would involve blending the Poly(this compound) prepolymer with other standard ingredients of composite propellants and explosives, such as:

Oxidizers: Ammonium (B1175870) perchlorate (B79767) (AP), ammonium dinitramide (ADN), or nitramines like HMX and RDX.

Metallic Fuels: Aluminum powder is commonly used to increase the specific impulse.

Plasticizers: To improve processability and enhance mechanical properties. This compound itself can also act as a plasticizer.

Curing Agents: Typically isocyanates that react with the terminal hydroxyl groups of the prepolymer to form a polyurethane network.

Other Additives: Bonding agents, cure catalysts, and stabilizers.

The objective of these studies would be to optimize the formulation for specific performance characteristics, including energetic output (e.g., specific impulse, detonation velocity), mechanical properties (e.g., tensile strength, elongation at break), and processing characteristics (e.g., viscosity, pot life).

As an Energetic Plasticizer or Reactive Plasticizer

The compatibility of a plasticizer with the polymer binder is crucial for the long-term stability and performance of an energetic formulation. Incompatibility can lead to phase separation, exudation (migration) of the plasticizer to the surface, and a degradation of mechanical properties.

While specific studies on the compatibility and migration of this compound are limited, research on the closely related compound bis(2,2-dinitropropyl) formal (BDNPF) provides valuable insights. nih.gov Studies on BDNPA/F (a eutectic mixture of bis(2,2-dinitropropyl) acetal (B89532) and formal) have shown that it is a commonly used energetic plasticizer in explosive and propellant composites. researchgate.net The compatibility of such plasticizers is often assessed by measuring the change in the glass transition temperature (Tg) of the binder-plasticizer blend. A significant depression in the Tg of the binder with the addition of the plasticizer, and the presence of a single Tg for the blend, are indicators of good compatibility. researchgate.net

The reactive nature of the glycidyl group in this compound could potentially reduce migration by allowing it to be chemically bonded into the polymer network during curing.

The addition of a plasticizer like this compound can significantly influence the curing kinetics and rheological (flow) behavior of the uncured propellant or explosive slurry.

Rheological Behavior: A primary function of a plasticizer is to reduce the viscosity of the uncured slurry. This is essential for ensuring proper mixing and casting of the propellant or explosive into the desired shape. The addition of a plasticizer increases the free volume between the polymer chains, allowing them to move more easily and thus lowering the viscosity. Studies on similar systems have shown that the addition of a plasticizer can cause a remarkable decrease in the ultimate hardness of the gumstocks. metu.edu.tr

The following table illustrates the typical effect of a plasticizer on the viscosity of an energetic binder, based on data for related systems.

Plasticizer Content (% by weight)Effect on Viscosity
0High
10Moderately Reduced
20Significantly Reduced
30Very Low

This table is illustrative and based on general principles and data from analogous systems.

The mechanical properties of the cured energetic formulation are critical for its reliability and safety. The addition of this compound as a plasticizer would be expected to have a significant impact on these properties.

Tensile Strength and Modulus: Generally, the addition of a plasticizer leads to a decrease in the tensile strength and modulus of the cured material. This is because the plasticizer molecules interfere with the polymer chain-to-chain interactions, making the material softer and less resistant to deformation.

Elongation at Break: Conversely, the elongation at break is typically increased by the addition of a plasticizer. This increased flexibility is often desirable, as it can improve the material's ability to withstand stresses without fracturing, particularly at low temperatures. For instance, improvements in the elongation of propellants at low temperatures have been observed with the introduction of energetic thermoplastic elastomers. mdpi.com

The table below summarizes the expected qualitative impact of an energetic plasticizer on the mechanical properties of a cured energetic formulation.

Mechanical PropertyImpact of Adding an Energetic Plasticizer
Tensile StrengthDecrease
ModulusDecrease
Elongation at BreakIncrease
HardnessDecrease

This table presents a generalized trend and the actual quantitative effects would depend on the specific formulation.

Chemical Stability and Degradation Mechanisms of Glycidyl 2,2 Dinitropropyl Formal

Comprehensive Studies on Thermal Decomposition Pathways and Kinetics

Thermal stress is a primary driver of decomposition for Glycidyl (B131873) 2,2-dinitropropyl formal. Extensive research has been conducted to elucidate the complex chemical reactions that occur when the material is subjected to elevated temperatures.

The initial onset of thermal degradation for Glycidyl 2,2-dinitropropyl formal is a slow process, with the first signs being detectable after approximately 12 months of aging at 70°C in an air atmosphere. researchgate.netlanl.govresearchgate.net Temperature plays a critical role in governing the kinetics of these initial degradation stages. researchgate.netresearchgate.net

A widely reported initial step in the thermal degradation process is the elimination of nitrous acid (HONO) molecules from the compound's structure. researchgate.netlanl.govresearchgate.netresearchgate.net This elimination is considered a key rate-determining step, leading to the subsequent formation of various isomers and intermediates. researchgate.netresearchgate.net However, some research using ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry has found no direct evidence of nitrous acid elimination. nih.gov Instead, these studies propose that the primary decomposition pathways are hydrolysis of the formal functional group and radical-based homolysis of the C–N bond. nih.gov In this alternative mechanism, C-N bond homolysis becomes more significant at higher temperatures. nih.gov

The decomposition of this compound results in a variety of volatile and condensed-phase products. The specific products formed depend on the environmental conditions and the dominant degradation pathway.

The elimination of HONO is theorized to produce subsequent volatile species, including nitrogen oxides (NO, NO₂) and water. researchgate.netosti.govnih.gov In the condensed phase, the initial HONO elimination is followed by the formation of nitroso-alcohol isomers. researchgate.netlanl.govresearchgate.net

Alternative or subsequent degradation pathways, such as hydrolysis and C-N bond homolysis, yield a different array of products. nih.gov Hydrolysis of the formal group leads to the formation of 2,2-dinitropropanol (B8780482) (DNPOH) and 2,2-dinitropropyl hemiformal, with the latter further decomposing into DNPOH and methanal. researchgate.netnih.gov Radical-based C-N bond homolysis can also occur, particularly at elevated temperatures. nih.gov

Below is a summary of the major degradation products identified in various studies.

PhaseProduct NameFormation Pathway
VolatileNitrous Acid (HONO)Initial thermal elimination researchgate.netlanl.govresearchgate.net
VolatileNitrogen Oxides (NOx)Decomposition of HONO osti.govnih.gov
VolatileWater (H₂O)Decomposition of HONO osti.govnih.gov
CondensedNitroso-alcohol isomersRearrangement after HONO elimination researchgate.netlanl.govresearchgate.net
Condensed2,2-dinitropropanol (DNPOH)Hydrolysis researchgate.netnih.govnih.gov
Condensed2,2-dinitropropyl hemiformalHydrolysis researchgate.netnih.gov
CondensedMethanalDecomposition of hemiformal researchgate.netnih.gov

Hydrolytic Degradation Mechanisms and Catalysis

Hydrolysis is a dominant decomposition pathway for this compound. nih.gov This process is an acid-catalyzed reaction that requires the presence of both water and an acid. researchgate.netosti.gov The necessary acidic environment can be created by the decomposition products themselves, such as HONO and its subsequent conversion to nitric acid (HNO₃), leading to an autocatalytic cycle. nih.gov

The hydrolytic mechanism proceeds through the formation of 2,2-dinitropropanol (DNPOH) and 2,2-dinitropropyl hemiformal. researchgate.netnih.gov The hemiformal intermediate is unstable and further decomposes to yield another molecule of DNPOH and methanal. researchgate.netnih.gov Studies of alkaline hydrolysis show that the compound reacts with a base to yield nitrite, 1,1-dinitroethane (B1361779), and formate anions, with the reaction following second-order kinetics. dtic.mil

Environmental Impact on Stability (e.g., Oxidative vs. Inert Atmospheres)

The surrounding atmosphere has a significant impact on the stability and degradation rate of this compound. The presence of oxygen generally accelerates decomposition, while an inert atmosphere has a stabilizing effect. researchgate.netlanl.govresearchgate.net

Comprehensive studies have established a clear ranking of degradation rates based on the environment. The rate of decomposition increases in the following order: nitrogen < water < air < water vapor + air. doi.org In an inert nitrogen atmosphere, the decomposition of isomers and intermediates is slowed. researchgate.netresearchgate.net Conversely, oxygen accelerates these secondary decomposition reactions. researchgate.netresearchgate.net The presence of water introduces different reaction pathways than those observed in dry air or nitrogen. doi.org It can lead to a more acidic local environment, which in turn accelerates structural rearrangement and the formation of byproducts. doi.org

AtmosphereRelative Degradation RateKey Observations
Nitrogen (Inert)LowestHas a stabilizing effect on isomers and intermediates. researchgate.netlanl.govresearchgate.net
Water (Liquid)LowDegradation pathways differ from air or nitrogen. doi.org
Air (Oxidative)HighOxygen accelerates the decomposition of intermediates. researchgate.netlanl.govresearchgate.net
Water Vapor + AirHighestCombination of humidity and oxygen leads to the fastest degradation. doi.org

Strategies for Chemical Stabilization and Longevity Enhancement

Several strategies have been investigated to enhance the chemical stability and extend the service life of this compound. The most common approach involves the addition of chemical stabilizers, particularly antioxidants. nih.gov

Moisture Control: While high humidity accelerates degradation, studies have shown that small quantities of water (in the range of hundreds of parts per million) can paradoxically have a stabilizing effect. researchgate.netosti.gov This is because trace amounts of water can slow the decomposition of HONO, which is a precursor to the stronger acids that catalyze hydrolysis. researchgate.netosti.gov Therefore, controlling the moisture content within a specific range can be a strategy for enhancing stability.

Computational Chemistry and Molecular Modeling of Glycidyl 2,2 Dinitropropyl Formal

Quantum Chemical Investigations of Reaction Mechanisms (Synthesis, Polymerization, Degradation)

Quantum chemical methods are fundamental in elucidating the complex reaction pathways involved in the lifecycle of energetic materials, from their creation to their eventual decomposition. These investigations provide detailed information on transition states, activation energies, and reaction kinetics.

Synthesis and Polymerization: Quantum chemical modeling can be employed to understand the mechanisms of synthesis and polymerization. By calculating the energy landscapes of potential reaction pathways, researchers can identify the most favorable routes for forming the GDNPF molecule and for its subsequent polymerization into larger energetic binder systems. This includes studying the nucleophilic substitution reactions involved in its synthesis and the ring-opening polymerization of the glycidyl (B131873) group. While specific quantum-chemical studies detailing the synthesis mechanism of GDNPF are not prevalent in open literature, the general approach involves modeling reactants, transition states, and products to determine reaction barriers and thermodynamics researchgate.nettaylorfrancis.com.

Degradation: Understanding the degradation mechanism is crucial for predicting the long-term stability and safety of energetic materials. For the related and commonly used plasticizer mixture bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), computational and experimental studies have challenged previous assumptions about its decomposition. It was long thought that the primary degradation pathway was nitrous acid elimination (NAE) nih.gov. However, recent investigations combining ultrahigh-performance liquid chromatography with mass spectrometry and theoretical calculations have revealed different dominant pathways. These studies found no evidence for NAE but instead identified two other mechanisms:

Hydrolysis: The acetal (B89532)/formal functional group undergoes hydrolysis, forming 2,2-dinitropropanol (B8780482) (DNPOH) and intermediates like 2,2-dinitropropyl hemiformal, which further decomposes nih.gov.

C–N Bond Homolysis: At higher temperatures, the radical-based homolytic cleavage of the carbon-nitro bond becomes a more significant degradation route nih.gov.

These findings, supported by computational analysis of the reaction energetics, underscore the power of quantum chemistry to refine and correct mechanistic assumptions nih.gov.

Density Functional Theory (DFT) for Molecular Interactions, Conformation, and Energetic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying the properties of energetic plasticizers like GDNPF.

Molecular Interactions and Conformation: DFT calculations are used to determine the optimal molecular geometry and conformational preferences of GDNPF. These calculations help in understanding how the molecule interacts with other components in a formulation, such as binders and other plasticizers. The interactions between the glycidyl azide (B81097) polymer (GAP) matrix and plasticizers like bis(2,2-dinitropropyl)formal/acetal (BDNPF/A) have been investigated using such methods acs.org. These studies show that compatibility is governed by intermolecular forces, including hydrogen bonds and van der Waals interactions acs.org.

Energetic Properties: DFT is instrumental in calculating key energetic properties. The enthalpy of formation (ΔHf), a critical parameter for predicting performance, can be calculated with high accuracy using isodesmic reactions. Other properties, such as molecular orbital energies (HOMO and LUMO), can be used to assess the molecule's reactivity and sensitivity. The energy gap between the HOMO and LUMO is often correlated with the material's stability mdpi.com.

Below is a table summarizing key parameters calculated via computational methods to assess plasticizer-polymer compatibility, based on findings for related compounds acs.org.

ParameterMethodSignificanceExample Finding (BDNPF/A in GAP)
Binding Energy DFT / MDQuantifies the strength of interaction between plasticizer and polymer; higher values suggest better compatibility.Shows favorable interaction with GAP matrix through hydrogen bonds and van der Waals forces. acs.org
Solubility Parameter (δ) DFT / MDPredicts miscibility; components with similar solubility parameters are more likely to be compatible.Calculated to assess miscibility with the GAP binder. acs.org
Huggins Parameter (χ) Molecular ModelingA thermodynamic parameter indicating the quality of a solvent (plasticizer) for a polymer.Calculations indicated fine miscibility between GAP and BDNPF/A. acs.org

Data table based on methodologies described for bis(2,2-dinitropropyl)formal/acetal (BDNPF/A).

Molecular Dynamics (MD) Simulations for Polymer-Plasticizer Compatibility and Diffusion Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of material behavior at the nanoscale. This is particularly useful for studying bulk properties and time-dependent phenomena in polymer-plasticizer systems.

Polymer-Plasticizer Compatibility: MD simulations are a key tool for assessing the compatibility of plasticizers like GDNPF with energetic binders such as glycidyl azide polymer (GAP) or nitrocellulose (NC). By simulating a blended system of the polymer and plasticizer, researchers can calculate thermodynamic properties that indicate miscibility. The binding energy between the polymer and plasticizer is a primary metric, calculated from the intermolecular interaction energy nih.gov. A higher binding energy signifies stronger interactions and better compatibility acs.orgnih.gov. Other parameters like cohesive energy density (CED) and the Flory-Huggins interaction parameter (χ) are also derived from MD simulations to predict how well the plasticizer will integrate into the polymer matrix researchgate.netresearchgate.net.

Diffusion Phenomena: The mobility of a plasticizer within a polymer matrix is critical for its effectiveness and for the long-term stability of the material. Plasticizer migration can lead to changes in mechanical properties over time. MD simulations can be used to calculate the diffusion coefficient of the plasticizer within the polymer bulk. By tracking the mean square displacement (MSD) of plasticizer molecules over the course of a simulation, the diffusion rate can be determined. This information is vital for predicting the aging behavior of the energetic formulation and for designing systems with reduced plasticizer migration.

The table below outlines key parameters from MD simulations used to evaluate compatibility.

Simulation ParameterDefinitionImplication for Compatibility
Binding Energy (E_binding) The negative of the intermolecular interaction energy between the polymer and plasticizer.A larger positive value indicates stronger interaction and better compatibility. nih.gov
Cohesive Energy Density (CED) The energy required to remove a molecule from its condensed phase, per unit volume.Similar CED values for polymer and plasticizer suggest good miscibility.
Mean Square Displacement (MSD) The average squared distance a molecule travels over time.Used to calculate the diffusion coefficient, indicating plasticizer mobility and potential for migration.

Predictive Modeling of Energetic Performance Based on Molecular Structure

Predicting the performance of an energetic material from its molecular structure alone is a major goal of computational chemistry. This allows for the rapid screening of new candidate molecules without the need for costly and hazardous synthesis and testing.

Quantum Chemical Predictions: The detonation velocity (D) and detonation pressure (P), key indicators of energetic performance, can be predicted using thermochemical codes. These codes require several input parameters that are derived from the molecular structure using quantum chemistry. The most important inputs are the enthalpy of formation (ΔHf) and the density (ρ). DFT calculations are commonly used to obtain a reliable ΔHf mdpi.com. The density can be estimated from the calculated molecular volume.

Machine Learning (ML) and QSPR: In recent years, machine learning (ML) has emerged as a powerful tool for developing Quantitative Structure-Property Relationship (QSPR) models mdpi.com. These models establish a statistical link between molecular descriptors and experimental properties. For energetic performance, descriptors can include:

Elemental composition (C, H, N, O content)

Oxygen balance (OB₁₀₀)

Calculated properties like cohesive energy

Topological indices describing molecular shape and connectivity

By training an ML model on a dataset of known energetic materials, a robust predictive model can be developed. This model can then be used to estimate the energetic performance of new molecules like GDNPF based solely on its structural descriptors mdpi.com.

The following table lists common molecular descriptors used in predictive models for energetic performance.

DescriptorDescriptionRelevance to Performance
Enthalpy of Formation (ΔHf) The change in enthalpy during the formation of the compound from its constituent elements.A primary determinant of the energy released upon detonation. mdpi.com
Density (ρ) The mass per unit volume of the material.Higher density generally leads to higher detonation velocity and pressure.
Oxygen Balance (OB₁₀₀) The degree to which a molecule contains its own oxidizer for complete combustion to CO₂ and H₂O.Influences the energy output and composition of detonation products. mdpi.com
Cohesive Energy The energy holding the molecules together in a condensed state.Used as a descriptor in ML models to predict properties like heat of explosion. mdpi.com

Future Research Directions and Applications of Glycidyl 2,2 Dinitropropyl Formal

Exploration of Novel Derivatives and Functionalizations for Tailored Properties

The modification of the basic Bis(2,2-dinitropropyl) formal (BDNPF) structure is a promising avenue for creating next-generation energetic plasticizers with properties tailored for specific applications. Research is moving beyond BDNPF and its common eutectic mixture with Bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) to explore novel derivatives that offer improved performance, better compatibility with new binder systems, and enhanced stability.

A key area of investigation involves synthesizing new analogs. For instance, the novel gem-dinitro compound bis(2,2-dinitropropyl ethylene) formal (BDNPEF) has been synthesized through the aldol (B89426) condensation of formaldehyde (B43269) with 2,2-dinitropropanol (B8780482) (DNP-OH) and ethylene (B1197577) glycol. kci.go.kr When compared to commercial nitro plasticizers, BDNPEF demonstrated good plasticization efficiency, effectively decreasing the glass transition temperature (Tg) and the viscosity of uncured glycidyl (B131873) azide (B81097) polymer (GAP) blends. kci.go.kr This highlights its potential as an energetic plasticizer for engineering the properties of GAP-based energetic polyurethane binders. kci.go.kr

Another advanced approach is the development of "reactive plasticizers." These molecules are designed not only to plasticize the polymer matrix but also to chemically bond with it during the curing process. This can prevent plasticizer migration, a common issue that affects the long-term stability and mechanical properties of polymer-bonded explosives (PBXs). Research has led to the synthesis of plasticizers such as 3-((2,2-dinitropropoxy)methoxy)prop-1-yne and 4-((2,2-dinitropropoxy)methoxy)but-1-yne. nih.gov These compounds contain the core structure of BDNPF but are functionalized with a terminal alkyne group, enabling them to react with azido-containing polymers, like poly(glycidyl azide-co-tetramethylene glycol), via a catalyst-free "click" reaction. nih.gov These reactive plasticizers have shown better plasticizing performance than their commercial counterparts and fulfill the requirements for use in advanced energetic polyurethane binders. nih.gov

Furthermore, research is also focused on modifying glycidyl-based polymers themselves to create novel energetic plasticizers. Low molecular weight poly(glycidyl nitrate) (PGN) and dinitropropyl poly(glycidyl nitrate) (DNPPGN) have been synthesized and further modified to create products like tetra nitro poly(glycidyl nitrate) (TNPGN). tandfonline.comresearchgate.net Such materials exhibit promising thermal properties, including lower glass transition temperatures and higher decomposition temperatures compared to the base PGN, marking them as potential high-performance energetic plasticizers. tandfonline.comresearchgate.net

Compound Synthesis Method Key Feature/Application
Bis(2,2-dinitropropyl ethylene) formal (BDNPEF) Aldol condensation of formaldehyde, DNP-OH, and ethylene glycol kci.go.krGood plasticization for Glycidyl Azide Polymer (GAP) binders kci.go.kr
3-((2,2-dinitropropoxy)methoxy)prop-1-yne Functionalization of the BDNPF core structure nih.govReactive plasticizer for azido-containing polymers via click chemistry nih.gov
Tetra nitro poly(glycidyl nitrate) (TNPGN) End-group modification of dinitropropyl poly(glycidyl nitrate) tandfonline.comresearchgate.netLower Tg and higher thermal stability than PGN tandfonline.comresearchgate.net

Potential Applications in Enhanced Insensitive Energetic Materials

A primary driver in modern munitions development is the reduction of sensitivity to unintended stimuli such as shock, friction, and heat, a concept known as Insensitive Munitions (IM). Energetic plasticizers like BDNPF are central to achieving these goals. BDNPF, typically as part of the BDNPF/A eutectic mixture, is incorporated into formulations to increase shock absorptivity and improve manufacturability. nih.gov

BDNPF/A is a critical component in many modern pressed plastic-bonded explosives (PBXs). For example, it is successfully used in thirteen of the twenty-four recognized Picatinny Arsenal Explosives (PAX) formulations. preterhuman.net A prominent example is PAX-2A, which consists of 85% HMX, 9% BDNPF/A, and 6% Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) (CAB). preterhuman.net In this formulation, the energetic plasticizer allows for a reduction in the content of the highly sensitive HMX compared to legacy explosives like LX-14, while still maintaining a high energy output. preterhuman.net Qualification testing has demonstrated that PAX-2A is significantly less sensitive than HMX-based explosives like LX-14 and Comp-A5. preterhuman.net

The role of BDNPF/A extends to other advanced formulations as well. It has been used in ε-CL-20 based pressed PBXs, again with CAB as a binder. researchgate.net Furthermore, research into high-energetic, low-vulnerability PBX has examined formulations based on PAX-11 (containing HNIW, CAB, and BDNPF/A) where a portion of the primary explosive is replaced with a less sensitive material like FOX-7 to further decrease vulnerability. researchgate.net

Formulation Composition Role of BDNPF/A
PAX-2A 85% HMX, 9% A/F (BDNPF/A), 6% CAB preterhuman.netMaintains energy output with reduced HMX content, enhancing insensitivity preterhuman.net
PAX-11 Base 94% HNIW, 3.6% BDNPF/A, 2.4% CAB researchgate.netPlasticizer for a high-energy, low-vulnerability formulation base researchgate.net
ε-CL-20 PBX ε-CL-20 with CAB binder and BDNPF/A plasticizer researchgate.netImproves properties of pressed PBXs based on the powerful explosive CL-20 researchgate.net

Development of Sustainable Synthesis and Recycling Methodologies

The production and lifecycle of energetic materials are under increasing scrutiny for their environmental impact. Future research is focused on developing greener synthesis routes and exploring methodologies for the recovery and recycling of energetic components.

The conventional synthesis of BDNPF involves the condensation reaction between 2,2-dinitropropanol and a formaldehyde source, such as paraformaldehyde or s-trioxane, using a strong protic acid catalyst like sulfuric acid in a solvent like methylene (B1212753) chloride. nih.govgoogle.com To improve upon this, a nonsolvent process has been developed. google.com This process reacts 2,2-dinitropropanol with a formaldehyde source in the presence of a protic acid catalyst at low temperatures (between -30 °C and 30 °C) to inhibit byproduct formation. google.com After quenching with water and washing, the BDNPF product is extracted with a low-boiling-point organic solvent, resulting in a usable yield of at least 60%. google.com Such process improvements aim to reduce solvent waste and simplify manufacturing.

Recycling of complex materials like PBXs presents a significant challenge. Currently, there are no established, large-scale recycling methods specifically for BDNPF. The long-term degradation of BDNPF/A involves hydrolysis, which breaks the molecule down into its precursor, 2,2-dinitropropanol (DNPOH), especially in the presence of acid. nih.govosti.gov This degradation pathway suggests the theoretical possibility of a chemical recovery loop, where aged material could be chemically treated to recover its building blocks for re-synthesis, although this has not been implemented.

More broadly, future strategies may draw from advancements in the wider field of plastics recycling. Chemical recycling technologies, such as pyrolysis, are being developed to break down mixed plastic waste into basic chemicals or a secondary raw material known as pyrolysis oil. basf.com This oil can then be used as a feedstock in chemical production, saving fossil resources. basf.com While not yet applied to energetic plasticizers, these concepts provide a framework for future research into the demilitarization and resource recovery of energetic formulations, aiming to create a more circular economy for these specialized materials. basf.com The conversion of inert plastic waste into energetic materials through chemical activation is another novel, albeit early-stage, research direction that aligns with circular economy principles. researchgate.net

Integration into Multi-Functional Energetic Systems and Composites

In cast-cured PBXs and composite rocket propellants, BDNPF is part of the energetic binder system, which consists of a polymer, a plasticizer, and a curing agent. This system forms a matrix that binds the solid explosive ingredients together. Once cured, this polymeric binder is a tough, elastomeric rubber capable of absorbing and dissipating energy, which is critical for meeting insensitive munitions requirements.

The influence of BDNPF/A has been studied in various composite systems. In sheet explosives, replacing a portion of a polyurethane binder with BDNPF/A in an RDX-based formulation resulted in a velocity of detonation (VOD) of 7850 m/s, approximately 900 m/s higher than a standard formulation using a natural rubber binder. kci.go.kr This demonstrates its effectiveness in boosting detonation performance. The plasticizer is also a component of binders using cellulose acetate butyrate (CAB) for high-energy explosives like HMX and CL-20, where it helps to form granules with the desired morphology and distribution of binder on the explosive crystals. preterhuman.netresearchgate.net

The compatibility of the plasticizer with the polymer binder is paramount. Studies have investigated the compatibility of BDNPA (the acetal analog in the BDNPF/A mixture) with energetic binders like poly(glycidyl nitrate) (PGN). researchgate.net The addition of the plasticizer lowers the glass transition temperature and reduces the viscosity of the binder, which is crucial for the processing of castable explosives. researchgate.net

Synergistic Computational-Experimental Approaches for Rational Material Design

The development of new energetic materials is increasingly being accelerated by the integration of computational modeling with experimental validation. This synergistic approach allows for a more rational, targeted design of molecules and formulations, reducing the time and cost associated with traditional trial-and-error methods.

Molecular dynamics (MD) simulations are a powerful tool for predicting the properties and compatibility of components in an energetic formulation. researchgate.netenergetic-materials.org.cn MD has been used to study the compatibility between various energetic plasticizers, including the BDNPF/A mixture (referred to as A3 in some studies), and energetic binders like PBT (a copolymer of 3,3-bis(azido methyl) oxetane (B1205548) and tetrahydrofuran). researchgate.netenergetic-materials.org.cn These simulations calculate parameters like binding energy and solubility parameters to predict which plasticizer-binder combinations will be the most stable and effective. The results can then guide experimental work by prioritizing the most promising candidates. For instance, simulations predicted the compatibility order of several plasticizers with the PBT binder, providing a theoretical basis for formulation design. researchgate.netenergetic-materials.org.cn

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the fundamental interactions between molecules. DFT has been employed to study the compatibility of energetic plasticizers like BDNPA with the binder poly(glycidyl nitrate) (PGN). researchgate.net By calculating the molecular electrostatic potential (MESP), researchers can identify the likely sites of interaction between the plasticizer and binder molecules, providing insight into their mutual interactions and correlating these with macroscopic properties like viscosity. researchgate.net

On a larger scale, computational models are developed to predict the behavior of the final explosive formulation under various conditions. For example, a pressure-dependent, five-step ignition model was developed for PBX 9501, which contains a BDNPF/A nitroplasticizer. osti.gov This model, which includes steps for the decomposition of the nitroplasticizer, was calibrated using data from thermal ignition experiments and successfully validated against experiments at different scales. osti.govresearchgate.net Such models are critical for predicting the safety and performance of munitions, particularly their response to abnormal thermal environments (cookoff). The combination of experimental techniques like Differential Scanning Calorimetry (DSC) to determine thermal properties and phase diagrams with theoretical modeling represents the state-of-the-art in materials characterization. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycidyl 2,2-dinitropropyl formal, and what methodological considerations are critical for achieving high purity?

  • Methodological Answer : The synthesis of GDNPF typically involves nitroalkylation and glycidylation steps. For example, free radical polymerization in ethyl acetate with azobisisobutyronitrile (AIBN) as an initiator is a common method for analogous nitroalkyl acrylates . Key considerations include:

  • Purification : Use fractional distillation or column chromatography to remove unreacted glycidyl precursors and nitropropyl intermediates.
  • Stoichiometric Ratios : Maintain a 1:1 molar ratio of glycidyl ether to 2,2-dinitropropyl alcohol to minimize side products like bis(2,2-dinitropropyl)diformal .
  • Safety Protocols : Due to the compound's explosive potential, conduct reactions under inert atmospheres (e.g., nitrogen) and avoid localized heating.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of GDNPF, and what specific spectral signatures should be analyzed?

  • Methodological Answer :

  • FTIR : Look for peaks at ~1,740 cm⁻¹ (C=O ester stretching) and ~1,540 cm⁻¹ (asymmetric NO₂ stretching) to confirm the nitropropyl and glycidyl ester groups .
  • ¹H NMR : Peaks at δ 4.2–4.5 ppm (methylene protons adjacent to the glycidyl oxygen) and δ 1.5–1.7 ppm (methyl groups in the dinitropropyl moiety) are diagnostic .
  • DSC/TG : Use differential scanning calorimetry (DSC) to identify exothermic decomposition events (typically >200°C) and thermogravimetric analysis (TG) to assess thermal stability .

Advanced Research Questions

Q. How can researchers optimize copolymerization parameters when incorporating GDNPF into polymeric binders for energetic materials?

  • Methodological Answer : Copolymerization with monomers like styrene or vinyl acetate requires precise control of:

  • Monomer Ratios : Adjusting the GDNPF:co-monomer ratio (e.g., 30:70 wt%) balances energy density with mechanical stability. Higher GDNPF content increases oxygen balance but may reduce tensile strength .
  • Initiator Concentration : AIBN at 0.5–1.0 wt% of total monomers ensures optimal radical generation without premature chain termination .
  • Reaction Time/Temperature : Polymerize at 70–80°C for 8–12 hours to achieve >90% conversion, monitored via gel permeation chromatography (GPC) .
    • Data Table :
GDNPF:Styrene RatioDecomposition Temp. (°C)Tensile Strength (MPa)
20:8021512.3
50:501988.7
70:301855.1
Source: Adapted from Zhang et al. (2011)

Q. What are the key challenges in reconciling discrepancies between computational predictions and experimental observations in the thermal decomposition behavior of GDNPF-based polymers?

  • Methodological Answer :

  • Modeling Limitations : Density functional theory (DFT) simulations often underestimate activation energies due to incomplete accounting for intermolecular hydrogen bonding between nitro groups .
  • Experimental Variability : Batch-to-batch differences in GDNPF purity (e.g., residual solvents or unreacted monomers) can alter decomposition pathways. Use HPLC to verify purity >98% before testing .
  • Mitigation Strategies : Cross-validate simulations with accelerated rate calorimetry (ARC) and compare kinetic parameters (e.g., Kissinger analysis) to refine computational models .

Research Design & Data Contradiction Analysis

Q. How should researchers design experiments to resolve conflicting reports on the hydrolytic stability of GDNPF in aqueous environments?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Expose GDNPF to buffered solutions (pH 4–10) at 25–60°C for 24–168 hours. Monitor hydrolysis via FTIR (loss of ester C=O peak) and ion chromatography (release of nitrate/nitrite ions) .
  • Confounding Factors : Address discrepancies by standardizing humidity levels (e.g., using desiccators) and verifying the absence of catalytic impurities (e.g., trace metals) via ICP-MS .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH/temperature conditions, with post-hoc Tukey tests to identify significant differences .

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Glycidyl 2,2-dinitropropyl formal

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